molecular formula C17H19N3O2 B3082128 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1119451-54-5

1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B3082128
CAS No.: 1119451-54-5
M. Wt: 297.35 g/mol
InChI Key: NLCUXDZVAJLNNX-UHFFFAOYSA-N
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Description

1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a 3-methylphenyl group and a piperidine ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with 3-Methylphenyl Group: The pyrimidine ring is then subjected to a substitution reaction with a 3-methylphenyl halide in the presence of a base.

    Formation of Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction of a suitable precursor.

    Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled together using a suitable coupling reagent such as a palladium catalyst.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(4-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
  • 1-[6-(3-Ethylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
  • 1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-sulfonic acid

Uniqueness

1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is unique due to the specific substitution pattern on the pyrimidine ring and the presence of both a piperidine ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)15-10-16(19-11-18-15)20-7-5-13(6-8-20)17(21)22/h2-4,9-11,13H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCUXDZVAJLNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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